molecular formula C12H15N∙HCl B1147644 (S)-Desmethyldeprenyl HCl CAS No. 403646-91-3

(S)-Desmethyldeprenyl HCl

货号: B1147644
CAS 编号: 403646-91-3
分子量: 209.72
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-Desmethyldeprenyl HCl is the S-enantiomer of desmethyldeprenyl, a primary metabolite of the monoamine oxidase B (MAO-B) inhibitor selegiline (deprenyl). Structurally, it lacks the methyl group present in selegiline, resulting in the empirical formula C₁₂H₁₅N·HCl and a molecular weight of 209.72 g/mol . As a chiral compound, its stereochemistry influences its pharmacological profile, particularly its interaction with MAO-B, an enzyme critical in dopamine metabolism and neuroprotection.

Selegiline is clinically used to manage early-stage Parkinson’s disease (PD) and depression, primarily via MAO-B inhibition, which reduces oxidative stress by limiting dopamine degradation . This compound, as a metabolite, may contribute to selegiline’s neuroprotective effects, which extend beyond MAO-B inhibition to include anti-apoptotic and antioxidant mechanisms .

属性

CAS 编号

403646-91-3

分子式

C12H15N∙HCl

分子量

209.72

纯度

> 98%

同义词

(R)-1-phenyl-N-prop-2-ynylpropan-2-amine hydrochloride

产品来源

United States

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Desmethyldeprenyl HCl typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate phenylethylamine derivative.

    N-Methylation: The phenylethylamine derivative undergoes N-methylation using a methylating agent such as methyl iodide.

    Propargylation: The N-methylated product is then subjected to propargylation using propargyl bromide in the presence of a base like sodium hydride.

    Resolution: The racemic mixture is resolved to obtain the (S)-enantiomer.

    Hydrochloride Formation: Finally, the (S)-Desmethyldeprenyl is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials and reagents are used.

    Optimization: Reaction conditions are optimized for maximum yield and purity.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

    Quality Control: The final product undergoes rigorous quality control to ensure it meets pharmaceutical standards.

化学反应分析

Types of Reactions

(S)-Desmethyldeprenyl HCl undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the propargyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Substitution reactions often require catalysts or specific conditions, such as the presence of a base or acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxide derivatives, while reduction can yield various reduced forms of the compound.

科学研究应用

(S)-Desmethyldeprenyl HCl has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study MAO-B inhibition and related chemical reactions.

    Biology: The compound is studied for its effects on cellular processes and enzyme activity.

    Medicine: Research focuses on its potential therapeutic effects in neurodegenerative diseases, particularly Parkinson’s disease. It is also investigated for its neuroprotective properties.

    Industry: The compound is used in the development of pharmaceuticals and as a reference standard in analytical chemistry.

作用机制

The primary mechanism of action of (S)-Desmethyldeprenyl HCl involves the inhibition of monoamine oxidase B (MAO-B). By inhibiting this enzyme, the compound increases the levels of dopamine in the brain, which can help alleviate symptoms of Parkinson’s disease. The molecular targets include the active site of MAO-B, where the compound binds and prevents the breakdown of dopamine. This action helps to maintain higher levels of dopamine, which is crucial for motor control and other neurological functions.

相似化合物的比较

Selegiline (Deprenyl)

Key Similarities and Differences:

  • Mechanism : Both compounds inhibit MAO-B, but selegiline is a prodrug metabolized into (S)-desmethyldeprenyl, amphetamine, and methamphetamine. The metabolite retains MAO-B inhibitory activity but lacks the methyl group, altering pharmacokinetics (e.g., solubility, half-life) .
  • Neuroprotection : Selegiline’s neuroprotective effects are partially independent of MAO-B inhibition, involving activation of pro-survival pathways like Bcl-2 . (S)-Desmethyldeprenyl may share these mechanisms but with reduced potency due to structural differences.
  • Clinical Use : Selegiline is FDA-approved for PD and depression, whereas (S)-desmethyldeprenyl remains experimental .

R-Desmethyldeprenyl HCl

Enantiomeric Contrast :

  • The R-enantiomer, synthesized as a reference standard, shares the same molecular weight (209.72 g/mol ) and formula as the S-form but differs in stereochemistry .
  • Activity: Enantiomers often exhibit divergent binding affinities.

ASS234 (Multi-Target Ligand)

Target Profile :

  • ASS234 is a synthetic multi-target ligand inhibiting acetylcholinesterase (AChE), MAO-A, and MAO-B, designed for Alzheimer’s and PD .
  • Comparison :
    • Selectivity : (S)-Desmethyldeprenyl HCl is selective for MAO-B, whereas ASS234’s broader target profile may increase efficacy but also off-target risks (e.g., cholinergic side effects) .
    • Metabolism : ASS234’s interaction with cytochrome P450 (CYP) isoforms, particularly CYP2D6 (linked to PD risk ), contrasts with (S)-desmethyldeprenyl’s simpler metabolic pathway (likely CYP-dependent but uncharacterized).

Data Table: Comparative Analysis

Compound Molecular Weight (g/mol) Key Targets Selectivity Clinical Status Metabolic Pathway
This compound 209.72 MAO-B High (MAO-B) Investigational Presumed hepatic CYP
Selegiline 223.74 (free base) MAO-B MAO-B > MAO-A Approved (PD, depression) Hepatic CYP
R-Desmethyldeprenyl HCl 209.72 Undefined Undefined Research standard Not studied
ASS234 ~387.8 (estimated) AChE, MAO-A/B Multi-target Preclinical CYP2D6-dependent

Research Findings and Implications

  • Neuroprotection : Both selegiline and its metabolite exhibit MAO-B-independent effects, such as modulating apoptosis, suggesting shared therapeutic pathways .
  • Genetic Factors : CYP2D6 polymorphisms, implicated in PD risk , may influence the metabolism and efficacy of related compounds like ASS234 but require further study for (S)-desmethyldeprenyl.

常见问题

Q. What are the standard methodologies for synthesizing and characterizing (S)-Desmethyldeprenyl HCl in preclinical studies?

Answer: Synthesis typically involves stereoselective routes to ensure enantiomeric purity, followed by characterization using HPLC with chiral columns and mass spectrometry. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify the absence of racemization. Purity assessments should include differential scanning calorimetry (DSC) and elemental analysis .

Q. How do researchers validate the selective MAO-B inhibition properties of this compound compared to its metabolites?

Answer: In vitro enzyme inhibition assays (e.g., fluorometric or spectrophotometric methods) using recombinant MAO-A/MAO-B isoforms are standard. Dose-response curves and IC₅₀ calculations should be cross-validated with positive controls (e.g., Selegiline). Metabolite interference is minimized via incubation with liver microsomes and LC-MS/MS metabolite profiling .

Q. What experimental controls are critical for assessing neuroprotective effects of this compound in cellular models?

Answer: Include vehicle controls (e.g., DMSO solubility validation), positive controls (e.g., rasagiline for MAO-B inhibition), and negative controls (e.g., MAO-B knockout cell lines). Mitochondrial viability assays (MTT/XTT) must account for baseline redox activity, and oxidative stress markers (e.g., ROS, glutathione levels) should be measured at multiple timepoints .

Advanced Research Questions

Q. How can contradictory findings about this compound’s neuroprotective vs. pro-apoptotic effects be resolved?

Answer: Divergent results often stem from dose-dependent biphasic effects or cell-type-specific responses. Researchers should employ transcriptomic profiling (RNA-seq) to identify pathways activated at varying concentrations. Longitudinal studies (≥72 hrs) with real-time apoptosis markers (Annexin V/PI flow cytometry) can clarify temporal dynamics .

Q. What statistical approaches are recommended for analyzing non-linear pharmacokinetic data of this compound in rodent models?

Answer: Non-compartmental analysis (NCA) suffices for AUC and Cₘₐₓ calculations, but compartmental modeling (e.g., two-phase decay) better captures enterohepatic recirculation. Bootstrapping or Monte Carlo simulations improve confidence intervals for half-life estimates in heterogeneous cohorts .

Q. How should researchers design studies to differentiate this compound’s direct pharmacological actions from its metabolite-mediated effects?

Answer: Use isotopically labeled analogs (e.g., ¹⁴C-(S)-Desmethyldeprenyl) to track parent compound vs. metabolite distribution. Pharmacokinetic-pharmacodynamic (PK-PD) modeling with time-lagged covariate analysis isolates metabolite contributions. In situ brain microdialysis paired with LC-MS/MS validates CNS penetration .

Methodological Challenges & Contradictions

Q. Why do studies report conflicting bioavailability values for this compound, and how can this be mitigated?

Answer: Variability arises from differences in formulation (salt form stability), gut microbiota metabolism, and interspecies CYP450 expression. Standardize protocols using bio-relevant dissolution media (FaSSIF/FeSSIF) and crossover designs in preclinical models. Cross-validate with absolute bioavailability studies via IV/PO dosing .

Q. What mechanisms underlie the compound’s reported off-target adrenergic effects, and how can these be experimentally dissected?

Answer: Off-target binding to α₂-adrenergic receptors is hypothesized. Radioligand displacement assays (³H-yohimbine competition) confirm affinity. In vivo studies should use selective adrenergic antagonists (e.g., idazoxan) to isolate MAO-B-independent effects. CRISPR-edited adrenergic receptor cell lines further clarify specificity .

Reproducibility & Reporting Standards

Q. What minimal dataset criteria should be included in publications to ensure reproducibility of this compound studies?

Answer: Disclose enantiomeric purity, batch-specific HPLC chromatograms, solvent storage conditions, and in vitro assay buffer compositions (pH, ionic strength). For in vivo work, report animal strain, fasting status, and diurnal timing of dosing. Raw data for dose-response curves must be accessible .

Q. How can researchers address the lack of standardized protocols for assessing long-term stability of this compound in solution?

Answer: Accelerated stability studies (40°C/75% RH for 6 months) with periodic UPLC-UV analysis identify degradation products. Use Arrhenius modeling to predict shelf-life. Include mass balance studies and NMR structural elucidation of degradants to confirm hydrolytic/oxidative pathways .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。